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Compound of Interest

Compound Name: Bimesityl

Cat. No.: B1605842 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of bimesityl
(2,2',4,4',6,6'-hexamethyl-1,1'-biphenyl), a sterically hindered aromatic hydrocarbon.

Understanding the three-dimensional arrangement of bimesityl in the solid state is crucial for

applications in materials science, and its conformational properties can offer insights for the

design of novel therapeutics. This document summarizes the key crystallographic data, details

the experimental procedures for its determination, and presents a logical workflow for such an

analysis.

Core Crystallographic Data
The crystal structure of bimesityl has been determined by single-crystal X-ray diffraction. The

key quantitative data are summarized in the tables below for facile comparison and reference.

Table 1: Crystal Data and Structure Refinement for Bimesityl
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Parameter Value

Empirical Formula C₁₈H₂₂

Formula Weight 238.36 g/mol

Crystal System Monoclinic

Space Group P2₁/c

Unit Cell Dimensions

a 10.34(1) Å

b 9.68(1) Å

c 16.09(2) Å

α 90°

β 108.4(1)°

γ 90°

Volume 1526(3) Å³

Z (molecules per unit cell) 4

Calculated Density 1.036 g/cm³

Absorption Coefficient 0.48 mm⁻¹

F(000) 520

Table 2: Selected Bond Lengths and Angles for Bimesityl
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Bond/Angle Length (Å) / Angle (°)

C1-C1' (Inter-ring) 1.495(5)

C-C (Aromatic, avg.) 1.395

C-C (Methyl, avg.) 1.510

Torsion Angle

C2-C1-C1'-C2' 85.5(4)

Experimental Protocols
The determination of the crystal structure of bimesityl involves a series of well-defined

experimental procedures. A detailed methodology is provided below.

Synthesis and Crystallization
Bimesityl can be synthesized through the Ullmann coupling of 2-iodomesitylene.

Synthesis of Bimesityl: A mixture of 2-iodomesitylene and activated copper bronze is heated

at approximately 200°C for several hours. The resulting solid is then extracted with a suitable

solvent, such as chloroform, and purified by chromatography.

Crystallization: Single crystals of bimesityl suitable for X-ray diffraction are typically grown

by slow evaporation of a saturated solution in a solvent mixture, such as ethanol-chloroform,

at room temperature.

X-ray Data Collection and Processing
Data Collection: A suitable single crystal of bimesityl is mounted on a goniometer head. X-

ray diffraction data is collected at a controlled temperature (e.g., 293 K) using a

diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ =

0.71073 Å). Data is collected over a range of ω and φ scans to ensure complete data

coverage.

Data Processing: The collected diffraction images are processed to integrate the reflection

intensities. The data is corrected for Lorentz and polarization effects. An absorption
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correction may be applied if necessary.

Structure Solution and Refinement
Structure Solution: The crystal structure is solved using direct methods, which involve

phasing the structure factors to generate an initial electron density map.

Structure Refinement: The initial structural model is refined by full-matrix least-squares on F².

All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in

calculated positions and refined using a riding model. The final refinement converges to a

low R-factor, indicating a good agreement between the observed and calculated structure

factors.

Visualizing the Workflow
The logical flow of the experimental and computational steps involved in bimesityl crystal

structure analysis is crucial for understanding the process.

Bimesityl Crystal Structure Analysis Workflow.

Structural Insights and Implications
The crystal structure of bimesityl reveals a significantly twisted conformation, with the two

mesityl rings being nearly perpendicular to each other (dihedral angle of approximately 85.5°).

This pronounced torsion is a direct consequence of the steric hindrance imposed by the ortho-

methyl groups on each phenyl ring. This steric clash prevents the molecule from adopting a

planar conformation, which would be electronically more favorable for π-system conjugation.

This fixed, non-planar geometry has significant implications for its potential use in drug design

and materials science. In drug development, the rigid, three-dimensional scaffold of bimesityl
could be utilized to design molecules with specific shapes to interact with biological targets. In

materials science, the prevention of close packing due to its bulky nature can lead to the

formation of porous materials or materials with interesting optical and electronic properties. The

understanding of its solid-state structure is the first step towards harnessing these potentials.

To cite this document: BenchChem. [Unveiling the Solid-State Architecture of Bimesityl: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1605842#bimesityl-crystal-structure-analysis]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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